4,4-Diphenylpiperidine
Overview
Description
4,4-Diphenylpiperidine is a chemical compound characterized by the presence of two phenyl groups attached to the fourth carbon of a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenylpiperidine typically involves the reaction of 4-aryl-4-hydroxypiperidine with an aromatic hydrocarbon, such as benzene, in the presence of a Friedel-Crafts-type catalyst . This method allows for the formation of the desired compound through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
4,4-Diphenylpiperidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules and pathways.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4,4-Diphenylpiperidine involves its interaction with various molecular targets and pathways. For instance, its derivative, budipine, is known to increase the brain content of neurotransmitters such as norepinephrine, serotonin, dopamine, and histamine . Budipine also antagonizes the effect of NMDA at its receptor binding site, contributing to its pharmacological effects.
Comparison with Similar Compounds
4-Phenylpiperidine: This compound features a single phenyl group attached to the piperidine ring and serves as a base structure for various opioids.
1-tert-butyl-4,4-diphenylpiperidine (Budipine): A derivative of 4,4-Diphenylpiperidine, budipine is used as an antiparkinson agent.
Uniqueness: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical and pharmacological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
4,4-diphenylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVVEKSXUOEVAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384939 | |
Record name | 4,4-diphenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34273-01-3 | |
Record name | 4,4-diphenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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